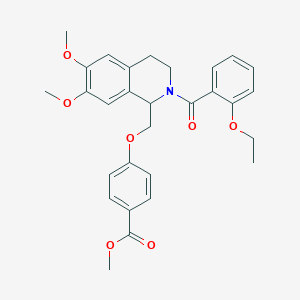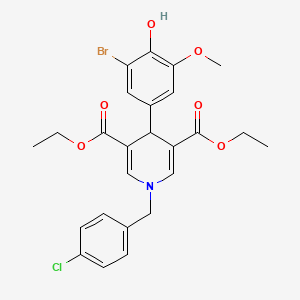
Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, hydroxyl, methoxy, and chlorophenyl groups
Preparation Methods
The synthesis of 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents
Synthesis of the Dihydropyridine Core: The dihydropyridine core can be synthesized using the Hantzsch dihydropyridine synthesis method. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of Substituents: The bromine, hydroxyl, methoxy, and chlorophenyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The hydroxyl and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions due to the presence of multiple functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the bromine and chlorophenyl groups to form corresponding hydrogenated products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorophenyl positions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Scientific Research Applications
3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications due to its unique structure and reactivity.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may act as a calcium channel blocker, similar to other dihydropyridine derivatives, which are used to treat hypertension and other cardiovascular diseases.
Industry: In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways.
Calcium Channel Blockade: Similar to other dihydropyridine derivatives, this compound may act as a calcium channel blocker. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to relaxation of smooth muscle cells, particularly in the cardiovascular system, resulting in vasodilation and reduced blood pressure.
Molecular Targets: The primary molecular targets of this compound are the L-type calcium channels. By blocking these channels, the compound can modulate various physiological processes, such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds to highlight its uniqueness.
Nifedipine: Nifedipine is a well-known dihydropyridine calcium channel blocker used to treat hypertension
Amlodipine: Amlodipine is another dihydropyridine derivative used as a calcium channel blocker. The unique structure of 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, with its bromine, hydroxyl, and methoxy groups, distinguishes it from amlodipine and may result in different biological activities.
Felodipine: Felodipine is another compound in the dihydropyridine class. The structural differences between felodipine and 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may lead to variations in their pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C25H25BrClNO6 |
|---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25BrClNO6/c1-4-33-24(30)18-13-28(12-15-6-8-17(27)9-7-15)14-19(25(31)34-5-2)22(18)16-10-20(26)23(29)21(11-16)32-3/h6-11,13-14,22,29H,4-5,12H2,1-3H3 |
InChI Key |
TTXDKXMKMNYQLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



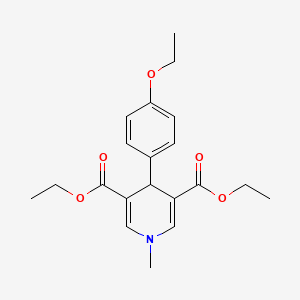
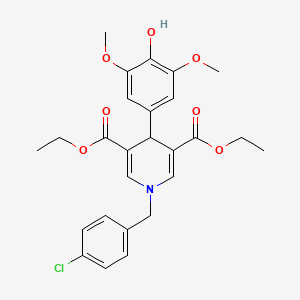
![1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11209005.png)
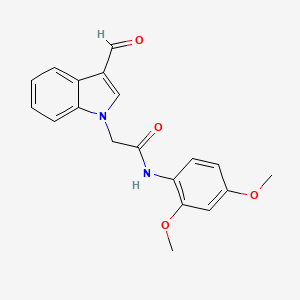
![N'-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea](/img/structure/B11209025.png)
![N-(4-Chlorophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11209032.png)
![3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11209034.png)
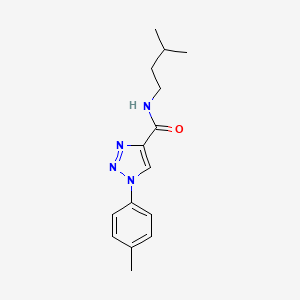
![prop-2-enyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209043.png)
![5-(3-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209048.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11209050.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11209058.png)
